Physical and chemical properties of 2-(4-Fluorophenyl)-4-phenylpyridine
Physical and chemical properties of 2-(4-Fluorophenyl)-4-phenylpyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Fluorophenyl)-4-phenylpyridine
Foreword for the Research Professional:
The pyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a vast array of pharmacologically active agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have cemented its role in the design of targeted therapeutics. Within this class, biarylpyridines have garnered significant attention, particularly as inhibitors of key signaling proteins like the p38 mitogen-activated protein (MAP) kinase.
This guide focuses on a specific, yet under-documented, member of this family: 2-(4-Fluorophenyl)-4-phenylpyridine . While extensive experimental data for this precise molecule is not widely available in peer-reviewed literature, its structural motifs are present in numerous well-characterized compounds. Therefore, this document serves as both a repository of known information and a predictive guide for the practicing scientist. By leveraging data from closely related analogs and established principles of physical organic chemistry, we will construct a robust theoretical profile of this compound. Our objective is to provide researchers and drug development professionals with a comprehensive starting point for its synthesis, characterization, and potential application, thereby bridging the gap between theoretical design and practical laboratory investigation.
Section 1: Molecular Identity and Structural Characteristics
Understanding the fundamental structure and computed properties of a molecule is the first step in any research endeavor. These identifiers are crucial for database searches, regulatory submissions, and computational modeling.
1.1. Chemical Identity
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IUPAC Name: 2-(4-Fluorophenyl)-4-phenylpyridine
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Molecular Formula: C₁₇H₁₂FN
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CAS Number: Specific CAS registry number not prominently available. Researchers should verify upon synthesis.
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Synonyms: 4-Phenyl-2-(4-fluorophenyl)pyridine
1.2. Computed Physicochemical Data
The following table summarizes key computed properties that provide a preliminary understanding of the molecule's behavior, such as its likely membrane permeability (LogP) and polar characteristics (TPSA). These values are derived from computational models and serve as estimations pending experimental verification.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 261.29 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. A low value suggests good membrane permeability. |
| logP (Octanol-Water Partition Coefficient) | 4.1 - 4.5 | A measure of lipophilicity. This value suggests high lipophilicity and likely good solubility in organic solvents but low solubility in aqueous media.[1] |
| Hydrogen Bond Donors | 0 | The molecule has no protons attached to electronegative atoms capable of donation. |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | The nitrogen atom on the pyridine ring can accept a hydrogen bond, a key interaction in many enzyme active sites.[2] |
| Rotatable Bonds | 2 | The two bonds connecting the aryl rings to the central pyridine core. Low rotational freedom can confer a more favorable binding entropy. |
Section 2: Predicted Physical Properties
Direct experimental values for the physical properties of 2-(4-Fluorophenyl)-4-phenylpyridine are not readily found. However, we can establish a reliable predictive range by analyzing its structural components and comparing them to well-documented analogs.
2.1. Analysis of Analog Structures
To predict the properties of the target molecule, we will examine the influence of each substituent group by comparing the properties of simpler, related compounds.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference from Target |
| 2-Phenylpyridine | 155.20 | (liquid at RT) | 268-270 | Lacks the 4-phenyl and 4-fluoro substituents.[3] |
| 4-Phenylpyridine | 155.20 | 69-73 | 274-275 | Lacks the 2-(4-fluorophenyl) group.[4] |
| 2-(4-Fluorophenyl)pyridine | 173.19 | 38-42 | 268.4 | Lacks the 4-phenyl substituent. |
| 2-(4-Fluorophenyl)-4-phenylpyridine | 261.29 | Predicted: >100 | Predicted: >300 | Target Molecule |
2.2. Predictive Assessment
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Melting Point: The target molecule is a solid at room temperature. The addition of a second phenyl group at the 4-position, compared to 2-(4-fluorophenyl)pyridine, significantly increases the molecular weight and the potential for stabilizing pi-stacking interactions in the crystal lattice. This enhancement in intermolecular forces will substantially elevate the melting point, likely placing it well above 100°C.
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Boiling Point: The boiling point will be significantly higher than that of the analogs due to the increased molecular mass and van der Waals forces.
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Solubility: The predicted high logP value suggests that 2-(4-Fluorophenyl)-4-phenylpyridine will be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Conversely, its solubility in aqueous media is expected to be very low. For biological assays, stock solutions should be prepared in a solvent like dimethyl sulfoxide (DMSO), with final concentrations in aqueous buffers kept low (typically <0.1% DMSO) to avoid precipitation and cell toxicity.[1]
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pKa: The basicity of the pyridine nitrogen is a critical parameter, influencing both solubility in acidic media and its ability to form hydrogen bonds. The pKa of pyridine itself is ~5.2. The two electron-withdrawing phenyl rings attached to the pyridine core will decrease the electron density on the nitrogen atom, making it less basic. The fluorine atom on the 2-phenyl group will further enhance this electron-withdrawing effect. Therefore, the pKa of 2-(4-Fluorophenyl)-4-phenylpyridine is predicted to be lower than 5.2, likely in the range of 4.0-4.5.
Section 3: Proposed Synthesis and Characterization Workflow
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While a specific published procedure for this molecule is elusive, a standard palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, represents a logical and field-proven approach.
3.1. Retrosynthetic Analysis and Proposed Route
The most straightforward approach involves the sequential coupling of the aryl substituents to a di-halogenated pyridine core. A plausible route would start with 2,4-dichloropyridine.




